molecular formula C7H12Cl2O B14527560 2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane CAS No. 62613-95-0

2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane

Cat. No.: B14527560
CAS No.: 62613-95-0
M. Wt: 183.07 g/mol
InChI Key: SBJCRPTVRLQEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane is an organic compound characterized by the presence of a dichloroethenyl group attached to an oxygen atom, which is further bonded to a methylbutane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane typically involves the reaction of 2,2-dichloroethenyl alcohol with 2-methylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or dechlorinated product.

    Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce dechlorinated hydrocarbons.

Scientific Research Applications

2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies investigating the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Dichloroethenyl)oxy]ethanol
  • 2-[(2,2-Dichloroethenyl)oxy]propane
  • 2-[(2,2-Dichloroethenyl)oxy]butane

Uniqueness

2-[(2,2-Dichloroethenyl)oxy]-2-methylbutane is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the dichloroethenyl group and the methylbutane backbone allows for a range of chemical reactions and applications that may not be possible with similar compounds.

Properties

CAS No.

62613-95-0

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

2-(2,2-dichloroethenoxy)-2-methylbutane

InChI

InChI=1S/C7H12Cl2O/c1-4-7(2,3)10-5-6(8)9/h5H,4H2,1-3H3

InChI Key

SBJCRPTVRLQEED-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC=C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.